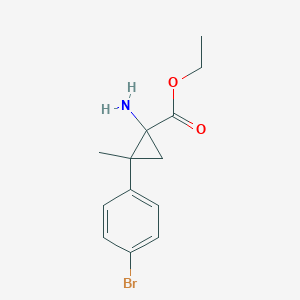
4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Molecular Structure Analysis
The molecular structure of “this compound” can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be understood in the context of reactions at the benzylic position. This involves free radical reactions where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH) .作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause inhibitory effects .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.
Result of Action
tuberculosis , suggesting that they may lead to the death of these bacteria.
実験室実験の利点と制限
One of the advantages of using 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. One of the directions is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound in cancer cells and to evaluate its potential as a therapeutic agent in animal models and clinical trials.
Conclusion
In conclusion, this compound is a promising compound with potential as an anticancer agent. Its inhibitory effects on cancer cell growth and survival pathways, induction of apoptosis, inhibition of angiogenesis, and minimal toxicity towards normal cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the molecular mechanisms of this compound and to evaluate its potential as a therapeutic agent in animal models and clinical trials.
合成法
The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves the reaction of 2-amino-6-methylbenzothiazole with benzyl chloride and benzoyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of this compound as a white solid with a melting point of 174-175°C.
科学的研究の応用
4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-23-20-12-11-19(14-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGJTPLWCRZNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

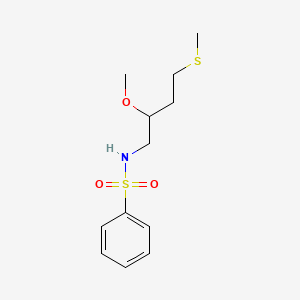
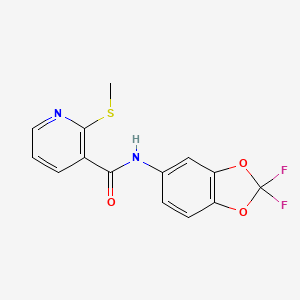

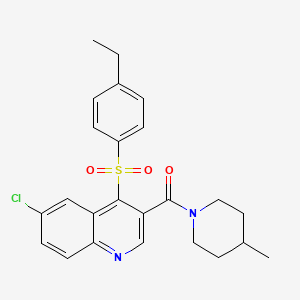
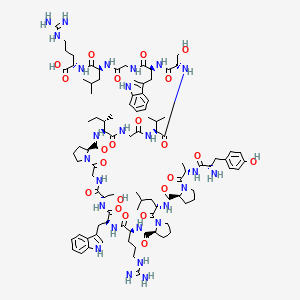
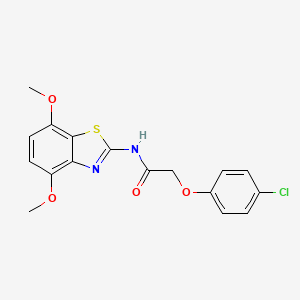
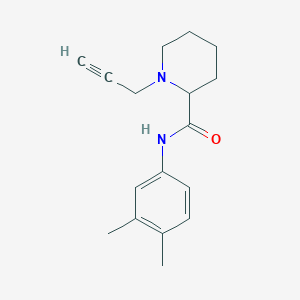

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
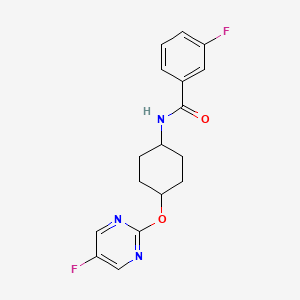
![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
